4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol
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Overview
Description
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is a complex organic compound that features a pyrazole and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with 4H-1,2,4-triazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenol or pyrazole moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4H-1,2,4-Triazole: A core structure present in many biologically active compounds.
Imidazole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is unique due to its combination of pyrazole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C16H18N6O2 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-2-ethoxyphenol |
InChI |
InChI=1S/C16H18N6O2/c1-4-24-15-8-13(5-6-14(15)23)9-18-21-10-17-19-16(21)22-12(3)7-11(2)20-22/h5-10,23H,4H2,1-3H3/b18-9+ |
InChI Key |
HEHBKGBFOOCIDA-GIJQJNRQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2N3C(=CC(=N3)C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NN=C2N3C(=CC(=N3)C)C)O |
Origin of Product |
United States |
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